tert-butyl N-[(3S)-6-bromo-2,3-dihydrobenzofuran-3-yl]carbamate
CAS No.:
Cat. No.: VC13807249
Molecular Formula: C13H16BrNO3
Molecular Weight: 314.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16BrNO3 |
|---|---|
| Molecular Weight | 314.17 g/mol |
| IUPAC Name | tert-butyl N-[(3S)-6-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate |
| Standard InChI | InChI=1S/C13H16BrNO3/c1-13(2,3)18-12(16)15-10-7-17-11-6-8(14)4-5-9(10)11/h4-6,10H,7H2,1-3H3,(H,15,16)/t10-/m1/s1 |
| Standard InChI Key | DFJAUBAWNZPINB-SNVBAGLBSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H]1COC2=C1C=CC(=C2)Br |
| SMILES | CC(C)(C)OC(=O)NC1COC2=C1C=CC(=C2)Br |
| Canonical SMILES | CC(C)(C)OC(=O)NC1COC2=C1C=CC(=C2)Br |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a 2,3-dihydrobenzofuran scaffold substituted with a bromine atom at the 6th position and a tert-butyl carbamate group at the 3rd carbon. The (3S) stereochemistry is critical for its biological interactions, as enantiomeric forms often exhibit divergent activity profiles . Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆BrNO₃ |
| Molecular Weight | 314.18 g/mol |
| CAS Number | 2364561-61-3 |
| IUPAC Name | tert-Butyl (3S)-6-bromo-2,3-dihydro-1-benzofuran-3-ylcarbamate |
| SMILES | CC(C)(C)OC(=O)N[C@@H]1COC2=C1C=CC(=C2)Br |
The tert-butyl group enhances metabolic stability, while the bromine atom facilitates further functionalization via cross-coupling reactions .
Spectroscopic and Physicochemical Data
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Infrared (IR) Spectroscopy: Peaks at ~3365 cm⁻¹ (N-H stretch), 1678 cm⁻¹ (C=O stretch), and 1520 cm⁻¹ (C-Br vibration) .
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Nuclear Magnetic Resonance (NMR):
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Solubility: Lipophilic nature limits aqueous solubility; soluble in dimethyl sulfoxide (DMSO) and dichloromethane .
Synthesis and Reactivity
Synthetic Routes
While explicit synthetic protocols remain proprietary, inferred pathways involve:
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Benzofuran Bromination: Electrophilic bromination of 2,3-dihydrobenzofuran at the 6th position using Br₂/FeBr₃.
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Carbamate Formation: Reaction of the resulting amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine) .
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Chiral Resolution: Enantiomeric purity (3S) is achieved via chiral chromatography or asymmetric catalysis .
Chemical Reactivity
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Carbamate Hydrolysis: Acidic (HCl) or basic (NaOH) conditions cleave the Boc group, yielding the free amine .
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Bromine Substitution: Suzuki-Miyaura coupling with aryl boronic acids enables diversification of the benzofuran ring .
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Oxidation: The dihydrobenzofuran ring can oxidize to a fully aromatic benzofuran under strong oxidizing agents (e.g., DDQ) .
Biological Activity and Mechanisms
PRMT5 Inhibition
PRMT5, an enzyme overexpressed in cancers, methylates arginine residues on histones and spliceosomal proteins. tert-Butyl N-[(3S)-6-bromo-2,3-dihydrobenzofuran-3-yl]carbamate demonstrates IC₅₀ = 0.8 µM in PRMT5 inhibition assays, attributed to its competitive binding at the S-adenosylmethionine (SAM) pocket . Mechanistic studies using surface plasmon resonance (SPR) confirm a Kd = 120 nM, highlighting high affinity .
Antiproliferative Effects
In vitro testing against MDA-MB-231 breast cancer cells showed GI₅₀ = 5.2 µM, with apoptosis induction via caspase-3/7 activation . Synergy with cisplatin (combination index = 0.3) suggests potential for combination therapies .
Applications in Drug Discovery
Lead Optimization
The compound serves as a scaffold for derivatization:
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Bromine Replacement: Substitution with -CF₃ or -CN groups improves metabolic stability .
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Carbamate Modifications: Replacement with urea or sulfonamide groups alters pharmacokinetic profiles .
Preclinical Development
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Pharmacokinetics: Oral bioavailability in murine models is 23% (t₁/₂ = 4.2 h), with moderate plasma protein binding (78%) .
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Toxicity: No significant hepatotoxicity observed at 50 mg/kg/day over 14 days .
Comparative Analysis with Analogues
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